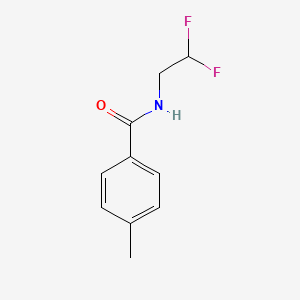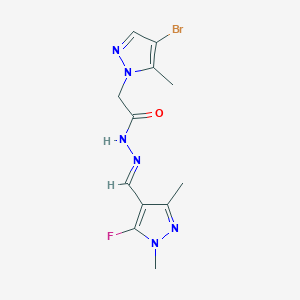![molecular formula C14H17BrN4S B14926060 1-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methylthiourea](/img/structure/B14926060.png)
1-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-METHYLTHIOUREA is a synthetic organic compound that features a bromobenzyl group attached to a pyrazole ring, which is further linked to a methylthiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-METHYLTHIOUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with 4-bromobenzyl bromide under basic conditions.
Attachment of the Methylthiourea Group: The resulting intermediate is then reacted with methyl isothiocyanate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-METHYLTHIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The thiourea moiety can be hydrolyzed to form corresponding amines and carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include derivatives with different substituents on the benzyl group.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-METHYLTHIOUREA has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Wirkmechanismus
The mechanism of action of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-METHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group enhances binding affinity through hydrophobic interactions, while the pyrazole and thiourea moieties contribute to the overall stability and specificity of the compound. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,4,5-TRIMETHOXYBENZAMIDE
- N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]BENZAMIDE
Uniqueness
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-METHYLTHIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobenzyl group enhances its potential for substitution reactions, while the pyrazole and thiourea moieties provide a versatile framework for further functionalization and interaction with biological targets.
Eigenschaften
Molekularformel |
C14H17BrN4S |
|---|---|
Molekulargewicht |
353.28 g/mol |
IUPAC-Name |
1-[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-methylthiourea |
InChI |
InChI=1S/C14H17BrN4S/c1-9-13(17-14(20)16-3)10(2)19(18-9)8-11-4-6-12(15)7-5-11/h4-7H,8H2,1-3H3,(H2,16,17,20) |
InChI-Schlüssel |
DWNHSRTWDUTLRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)NC(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B14925989.png)



![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14926016.png)
![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B14926019.png)
![6-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926022.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926029.png)


![4-[1-(4-chloropyrazol-1-yl)ethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14926057.png)
![N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926061.png)
![(4-{[(2-Phenylethyl)carbamothioyl]amino}phenyl)acetic acid](/img/structure/B14926062.png)
![11-(furan-2-yl)-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B14926080.png)
